1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine
Description
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and methyl-phenyl substitutions at the 2-position of the pyrrolidine ring. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and chiral ligands. The Boc group enhances stability during reactions, while the steric bulk of the 2-methyl-2-phenyl substituents may influence stereochemical outcomes in catalytic processes or ring-opening reactions .
Properties
IUPAC Name |
tert-butyl 2-methyl-2-phenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2,3)19-14(18)17-12-8-11-16(17,4)13-9-6-5-7-10-13/h5-7,9-10H,8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKCKEBYRZVJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine (commonly referred to as Boc-protected pyrrolidine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. The molecular formula of this compound is C15H21NO2, and its CAS number is 869646-92-4.
Synthesis Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine typically involves the following steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
- Boc Protection : The amine group in the pyrrolidine is protected using Boc anhydride in the presence of a base, such as triethylamine, to yield the final product.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, research focusing on BACE1 inhibitors, which are relevant in Alzheimer's disease treatment, has shown that modified pyrrolidines can effectively inhibit this enzyme. The introduction of various substituents on the phenyl ring has been correlated with enhanced inhibitory activity against BACE1, suggesting a structure-activity relationship (SAR) that can be exploited for drug design .
Neuropharmacological Effects
Pyrrolidine derivatives have also been investigated for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Studies have demonstrated that certain pyrrolidine analogs can modulate nAChR activity, potentially offering therapeutic benefits in conditions such as depression and cognitive decline .
Study on BACE1 Inhibition
A notable study synthesized a series of pyrrolidine derivatives aimed at inhibiting BACE1. The research highlighted that specific modifications to the pyrrolidine scaffold led to increased potency against BACE1, with one derivative showing an IC50 value of 7.4 nM. This finding underscores the potential of pyrrolidine-based compounds in developing new treatments for Alzheimer's disease .
Neuropharmacological Research
Another investigation assessed the efficacy of various substituted pyrrolidines on α4β2-nicotinic acetylcholine receptors. The results indicated that certain analogs exhibited full agonist activity, significantly enhancing receptor activation compared to standard controls. This suggests a promising avenue for developing new neuropharmacological agents targeting cognitive disorders .
Data Summary Table
| Compound | Biological Activity | IC50 Value (nM) | Target |
|---|---|---|---|
| Pyrrolidine Derivative A | BACE1 Inhibition | 7.4 | BACE1 |
| Pyrrolidine Derivative B | nAChR Agonism | Not specified | α4β2-nAChR |
Scientific Research Applications
Synthesis Methodologies
The compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Several methodologies have been developed for its synthesis:
- Palladium-Catalyzed Reactions : Research indicates that Boc-protected pyrrolidines can be synthesized via palladium-catalyzed carboamination reactions with aryl halides. This method allows for the formation of multiple stereocenters in a single step, showcasing high diastereoselectivity (up to >20:1) and functional group tolerance .
- Stereoselective Synthesis : The compound has been utilized in stereoselective synthesis processes, particularly in the development of antifungal and antitumor agents. For example, methodologies have been refined to enhance the yield and selectivity of pyrrolidine derivatives, which are pivotal in drug development .
Biological Activities
The biological implications of 1-(tert-butoxycarbonyl)-2-methyl-2-phenylpyrrolidine are noteworthy:
- Anticancer Activity : A library of novel 2-(het)arylpyrrolidine derivatives has shown promising anticancer activities. In vitro studies demonstrated that some compounds exhibited cytotoxicity against M-Hela tumor cell lines that was twice that of the reference drug tamoxifen. In vivo studies indicated significant increases in survival rates and life span among treated subjects .
- Enzyme Inhibition : Compounds derived from this pyrrolidine have been studied for their inhibitory effects on enzymes such as α-amylase and α-glucosidase. These enzymes play critical roles in carbohydrate metabolism, making these derivatives potential candidates for managing diabetes .
Therapeutic Potential
The therapeutic applications of 1-(tert-butoxycarbonyl)-2-methyl-2-phenylpyrrolidine are diverse:
- Neurological Disorders : The compound's derivatives have been investigated for their potential use in treating neurological disorders, particularly epilepsy. The synthesis of highly pure intermediates is crucial for developing effective treatments .
- Antiviral Properties : Recent studies have explored the antiviral potential of pyrrolidine derivatives against influenza viruses, highlighting their relevance in developing new antiviral agents amid rising resistance to existing therapies .
Case Study 1: Antitumor Agents
A study focusing on the synthesis of pyrrolidine-based compounds revealed their effectiveness against cancer cell lines. The developed compounds not only inhibited tumor growth but also demonstrated selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index.
Case Study 2: Enzyme Inhibitors
Research on enzyme inhibitors derived from 1-(tert-butoxycarbonyl)-2-methyl-2-phenylpyrrolidine showed significant activity against α-glucosidase and α-amylase. These findings indicate potential applications in diabetes management by modulating glucose absorption.
References Table
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs of 1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine, highlighting differences in substituents, molecular properties, and applications:
Key Observations:
- Steric and Electronic Effects : The 2-methyl-2-phenyl substituents in the target compound introduce significant steric hindrance compared to analogs with smaller groups (e.g., methoxy in ). This may reduce reactivity in nucleophilic substitutions but enhance enantioselectivity in chiral syntheses.
- Functional Groups : Carboxylic acid-containing analogs (e.g., ) are more polar, improving solubility in aqueous media but requiring protection during coupling reactions.
- Hazard Profiles : Compounds with carboxylic acid groups (e.g., ) consistently exhibit oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335), likely due to acidity and reactivity .
Physicochemical Properties
- Solubility : The target compound’s lipophilic 2-methyl-2-phenyl groups reduce water solubility compared to carboxylic acid analogs (e.g., ).
- Stability : Boc-protected compounds are stable under basic conditions but susceptible to acidolysis (e.g., trifluoroacetic acid deprotection in ).
- Melting Points: Carboxylic acid derivatives (e.g., 110–111°C for ) exhibit higher melting points than non-acidic analogs due to hydrogen bonding.
Q & A
Q. What are the standard synthetic routes for introducing the tert-butoxycarbonyl (Boc) group onto pyrrolidine derivatives?
The Boc group is typically introduced via esterification using tert-butyl alcohol and an acid catalyst (e.g., H₂SO₄) under reflux conditions. For sterically hindered pyrrolidines, activation with coupling agents like DCC (dicyclohexylcarbodiimide) may improve yields. Deprotection is achieved under acidic (HCl/THF) or basic (NaOH) hydrolysis, with acidic conditions preferred for preserving stereochemistry .
Q. How can nucleophilic substitution reactions be optimized for functionalizing the pyrrolidine ring?
Key factors include:
- Base selection : NaH in THF at 0°C ensures deprotonation without side reactions .
- Electrophile reactivity : Alkyl bromides or iodides are preferred over chlorides for faster kinetics.
- Solvent polarity : THF or DMF enhances nucleophilicity of the pyrrolidine nitrogen .
Q. What purification methods are effective for isolating high-purity 1-(tert-Butoxycarbonyl)-2-methyl-2-phenylpyrrolidine?
Recrystallization (using ethanol/water mixtures) removes polar impurities, while silica-gel chromatography (hexane/ethyl acetate gradients) resolves non-polar byproducts. For enantiomerically pure forms, chiral stationary-phase HPLC is critical .
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
Q. Why is the pyrrolidine ring a common scaffold in medicinal chemistry?
The pyrrolidine ring’s rigidity and nitrogen atom enable hydrogen bonding with biological targets. Substituents like phenyl and methyl groups enhance lipophilicity and metabolic stability, making it a versatile intermediate for antiviral and anticancer agents .
Advanced Research Questions
Q. How do steric and electronic effects influence cross-coupling reactions with this compound?
The 2-methyl-2-phenyl substituents create steric hindrance, requiring bulky ligands (e.g., PPh₃) on Pd catalysts to prevent β-hydride elimination. Electron-withdrawing groups on aryl halides improve oxidative addition rates in Suzuki-Miyaura couplings . For example, Pd(PPh₃)₄/Cs₂CO₃ in dioxane achieves >80% yield for arylations .
Q. What strategies resolve contradictions in reported yields for trifluoromethyl group introductions?
Discrepancies arise from:
- Reagent purity : Anhydrous conditions are critical for CF₃SiMe₃ reactivity.
- Temperature control : Slow addition at –78°C minimizes side reactions.
- Catalyst choice : CuI vs. AgF can alter reaction pathways (radical vs. ionic mechanisms) .
Q. How can computational modeling guide the design of enantioselective syntheses?
Density Functional Theory (DFT) simulations predict transition-state energies for stereochemical outcomes. For example, (2S,5R) configurations are stabilized by 3.2 kcal/mol over (2R,5S) due to reduced torsional strain, guiding chiral catalyst selection (e.g., BINOL-derived phosphoric acids) .
Q. What protocols evaluate the compound’s pharmacokinetic properties in preclinical studies?
Q. How are stereochemical impurities detected and quantified during scale-up?
Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers. For diastereomers, NOESY NMR identifies spatial proximities (e.g., trans- vs. cis-4-fluoropyrrolidine configurations). Limits of detection <0.1% are achievable with UPLC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
